molecular formula C19H19ClN4O4S B2998982 4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole CAS No. 2415569-86-5

4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole

Cat. No.: B2998982
CAS No.: 2415569-86-5
M. Wt: 434.9
InChI Key: UGMFUOAVYAWFPB-UHFFFAOYSA-N
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Description

The compound 4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole is a heterocyclic organic molecule featuring a 1,3-oxazole core substituted with a methyl group at position 2. This core is linked to a sulfonylphenyl group, which is further connected to a piperidine ring bearing a 5-chloropyrimidin-2-yloxy substituent.

Properties

IUPAC Name

4-[4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S/c1-13-23-18(12-27-13)14-2-4-17(5-3-14)29(25,26)24-8-6-16(7-9-24)28-19-21-10-15(20)11-22-19/h2-5,10-12,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMFUOAVYAWFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate nitriles with amidines under acidic or basic conditions.

    Piperidine ring formation: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.

    Oxazole ring formation: The oxazole ring can be synthesized through cyclization reactions involving α-haloketones and amides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and functions.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Analytical Data:

  • Molecular Formula : The exact formula is inferred as $ \text{C}{24}\text{H}{23}\text{ClN}6\text{O}4\text{S} $, based on analogous compounds in the literature .
  • HRMS-TOF : A related compound (C24H25FN8O) exhibited an HRMS-TOF (m/z) of 461.2208 (calculated) and 461.2318 (observed), suggesting high mass accuracy for structural validation .
  • Synthetic Route : The compound is likely synthesized via nucleophilic substitution or coupling reactions involving piperidine intermediates and sulfonylphenyl precursors, as seen in analogous syntheses .

The compound belongs to a class of sulfonylphenyl-heterocycle hybrids. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogs with Sulfonylphenyl Moieties

Compound Name Molecular Formula Key Structural Differences Biological/Industrial Relevance References
4-(4-Bromophenyl)-2-methyl-1,3-oxazole $ \text{C}{10}\text{H}8\text{BrNO} $ Bromophenyl replaces sulfonylpiperidinyl-pyrimidine moiety Used in materials science; low toxicity
N-[4-[4-(4-Phenylbutyl)piperazin-1-yl]sulfonylphenyl]prop-2-enamide $ \text{C}{23}\text{H}{29}\text{N}3\text{O}3\text{S} $ Phenylbutyl-piperazine replaces chloropyrimidine-oxypiperidine High similarity (0.94) to kinase inhibitors
5-{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole $ \text{C}{20}\text{H}{16}\text{ClF}3\text{N}4\text{O}_3\text{S} $ Oxadiazole core vs. oxazole; pyrrolidine vs. piperidine Antiviral activity

Functional Comparison

Bioactivity :
  • The target compound’s 5-chloropyrimidin-2-yl group is critical for enzyme inhibition, similar to pyrimidine-based kinase inhibitors .
  • 4-(4-Bromophenyl)-2-methyl-1,3-oxazole lacks the sulfonylpiperidine-pyrimidine motif, resulting in reduced biological targeting but higher stability in industrial applications .

Biological Activity

The compound 4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19ClN4O3SC_{16}H_{19}ClN_{4}O_{3}S, with a molecular weight of approximately 366.87 g/mol. The structure features a sulfonyl group, a chloropyrimidine moiety, and an oxazole ring, which are known to contribute to its biological properties.

The primary mechanism of action for this compound involves its role as a GPR119 agonist . GPR119 is a G-protein-coupled receptor that plays a crucial role in glucose metabolism. Activation of GPR119 leads to:

  • Increased secretion of incretin hormones such as GLP-1 from the gastrointestinal tract.
  • Enhanced insulin release from pancreatic β-cells in a glucose-dependent manner.

These actions make it a promising candidate for the treatment of type 2 diabetes by potentially improving glycemic control and reducing blood sugar levels.

Antidiabetic Activity

Research indicates that compounds similar to this compound exhibit significant antidiabetic effects by promoting insulin secretion and enhancing glucose tolerance. In vitro studies have shown that these compounds stimulate insulin release in response to elevated glucose levels, thus mimicking the physiological response to food intake.

Antimicrobial Activity

Oxazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted that oxazole compounds demonstrate activity against various pathogens, including bacteria and fungi. For instance:

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Staphylococcus aureus
133.2Escherichia coli

These results suggest that the oxazole ring contributes to the antimicrobial efficacy of the compounds, making them candidates for further development as antimicrobial agents .

Anticancer Activity

Some studies have suggested that oxazole derivatives may also exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For example, certain oxazole-based compounds have shown promise in inhibiting tumor growth in preclinical models.

Case Studies

  • Antidiabetic Effects : In a study evaluating various GPR119 agonists, one derivative demonstrated improved glycemic control in diabetic rats compared to standard treatments like metformin.
  • Antimicrobial Efficacy : A series of oxazole derivatives were tested against multidrug-resistant strains of E. coli and S. aureus. The results indicated that some derivatives had lower MIC values than conventional antibiotics, suggesting their potential as new therapeutic options .

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